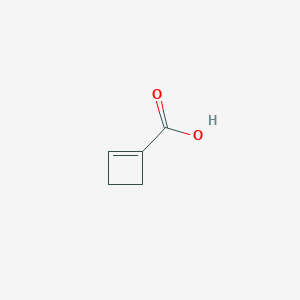

1-Cyclobutene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 1-Cyclobutene-1-carboxylic acid consists of a cyclobutene ring attached to a carboxylic acid group . The compound is very reactive due to its strained ring structure .Chemical Reactions Analysis

This compound can readily undergo ring-opening reactions and undergoes reactions with peroxides . It is also used in the synthesis of copolymers by alternating ring-opening metathesis polymerization (ROMP) .Physical and Chemical Properties Analysis

This compound is a colorless to pale yellow liquid with a boiling point of 213.2±19.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . It has a polar surface area of 37 Ų and a molar volume of 74.5±3.0 cm³ .Aplicaciones Científicas De Investigación

Polymerization and Material Science

1-Cyclobutene-1-carboxylic acid derivatives are explored in the realm of polymerization and material science. Song et al. (2010) investigated the reactivities of 1-substituted cyclobutene derivatives for ring-opening metathesis polymerization (ROMP), revealing that secondary amides of 1-cyclobutenecarboxylic acid undergo polymerization to produce translationally invariant polymers (Song et al., 2010). Additionally, Song et al. (2009) described the alternating polymerization of cyclobutene 1-carboxylic esters with cyclohexene derivatives, leading to the creation of (AB)n heteropolymers with alternating backbone functionality (Song et al., 2009).

Organic Synthesis

In organic synthesis, the oxidative cleavage of cycloalkene-1-carboxylates, derived from corresponding carboxylic acids, has been shown to yield important 1-monoesters of 2-ketoalkanedioic acids. Jung and Deng (2012) demonstrated this by producing 1-monooctyl 2-ketoglutarate, a cell-permeable prodrug form of α-ketoglutarate, through the ozonolysis of octyl cyclobutene-1-carboxylate (Jung & Deng, 2012).

Chemical Reactions and Mechanisms

Studies on the structural and reaction mechanisms of cyclobutene derivatives have also been conducted. Niwayama and Houk (1992) explored the torquoselectivity in cyclobutene electrocyclic reactions, focusing on the interaction between ester and formyl groups (Niwayama & Houk, 1992). Furthermore, Niwayama et al. (1996) investigated the effects of substituents on the rates and stereoselectivities of conrotatory electrocyclic reactions of cyclobutenes, providing a comprehensive theory of substituent effects on geometries and reaction rates (Niwayama et al., 1996).

Additional Applications

Additional research applications include the development of new ligands for catalysis, as demonstrated by Gajare et al. (2004), who used 1,2-diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene as an additive ligand in copper-catalyzed amination reactions (Gajare et al., 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

cyclobutene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5(7)4-2-1-3-4/h2H,1,3H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUKMALSQXRODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23519-90-6 |

Source

|

| Record name | cyclobut-1-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2686113.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2686114.png)

![(E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2686116.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2686117.png)

![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2686118.png)

![(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2686120.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2686122.png)

![2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2686127.png)

![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686128.png)

![{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2686131.png)